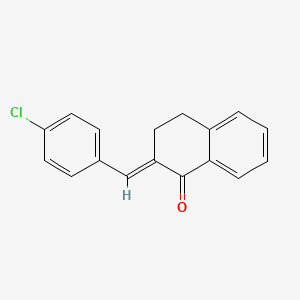

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone

CAS No.: 59082-24-5

Cat. No.: VC7866122

Molecular Formula: C17H13ClO

Molecular Weight: 268.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59082-24-5 |

|---|---|

| Molecular Formula | C17H13ClO |

| Molecular Weight | 268.7 g/mol |

| IUPAC Name | (2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |

| Standard InChI | InChI=1S/C17H13ClO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+ |

| Standard InChI Key | OWFGMURBYHPNJK-SDNWHVSQSA-N |

| Isomeric SMILES | C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C31 |

| SMILES | C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |

| Canonical SMILES | C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |

Introduction

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone, also known as (2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one, is a synthetic organic compound with a molecular formula of C17H13ClO and a molecular weight of approximately 268.7 g/mol . This compound belongs to the class of naphthalenones, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon. The compound's structure features a planar, unsaturated ring system with a methylene group substituted by a 4-chlorophenyl moiety.

Synthesis and Preparation

The synthesis of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone typically involves condensation reactions between appropriate precursors, such as naphthalenone derivatives and 4-chlorobenzaldehyde. The reaction conditions often require heating in the presence of a catalyst or base to facilitate the formation of the methylene bridge.

Biological and Chemical Applications

While specific biological activities of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone are not extensively documented, compounds within the naphthalenone class have been explored for their potential in pharmaceutical applications, including anti-inflammatory and anticancer activities. The presence of a chlorophenyl group may influence its interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume